molecular formula C19H19N7O2 B14897929 2-[10-(2-methoxyethyl)-13-oxa-3,4,6,7,10-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,7-tetraen-5-yl]quinolin-8-amine

2-[10-(2-methoxyethyl)-13-oxa-3,4,6,7,10-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,7-tetraen-5-yl]quinolin-8-amine

Cat. No.: B14897929
M. Wt: 377.4 g/mol
InChI Key: DQRKUCREDDXJQC-UHFFFAOYSA-N
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Description

2-[10-(2-methoxyethyl)-13-oxa-3,4,6,7,10-pentazatricyclo[74002,6]trideca-1(9),2,4,7-tetraen-5-yl]quinolin-8-amine is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[10-(2-methoxyethyl)-13-oxa-3,4,6,7,10-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,7-tetraen-5-yl]quinolin-8-amine involves a multi-step process. One efficient method is a transition metal-free one-pot cascade synthesis. This method utilizes renewable levulinic acid as a starting material and involves tandem C–N and C–O bond formation reactions . The reaction conditions typically include the use of methyl chloroformate and variously substituted o-aminobenzyl alcohols with triethylamine as a base in toluene at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and efficient synthesis routes, such as the one-pot cascade synthesis, can be adapted for large-scale production. The use of renewable starting materials and environmentally benign reaction conditions are key considerations for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-[10-(2-methoxyethyl)-13-oxa-3,4,6,7,10-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,7-tetraen-5-yl]quinolin-8-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary based on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted products.

Scientific Research Applications

2-[10-(2-methoxyethyl)-13-oxa-3,4,6,7,10-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,7-tetraen-5-yl]quinolin-8-amine has several scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: It can be used as a probe to study biological pathways and interactions due to its potential bioactivity.

    Medicine: The compound may have therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Its unique properties can be exploited in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which 2-[10-(2-methoxyethyl)-13-oxa-3,4,6,7,10-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,7-tetraen-5-yl]quinolin-8-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[10-(2-methoxyethyl)-13-oxa-3,4,6,7,10-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,7-tetraen-5-yl]quinolin-8-amine apart is its specific functional groups and the presence of a quinoline moiety. These features contribute to its unique chemical reactivity and potential biological activity, making it a compound of significant interest in various research fields.

Properties

Molecular Formula

C19H19N7O2

Molecular Weight

377.4 g/mol

IUPAC Name

2-[10-(2-methoxyethyl)-13-oxa-3,4,6,7,10-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,7-tetraen-5-yl]quinolin-8-amine

InChI

InChI=1S/C19H19N7O2/c1-27-9-7-25-8-10-28-17-15(25)11-21-26-18(23-24-19(17)26)14-6-5-12-3-2-4-13(20)16(12)22-14/h2-6,11H,7-10,20H2,1H3

InChI Key

DQRKUCREDDXJQC-UHFFFAOYSA-N

Canonical SMILES

COCCN1CCOC2=C1C=NN3C2=NN=C3C4=NC5=C(C=CC=C5N)C=C4

Origin of Product

United States

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